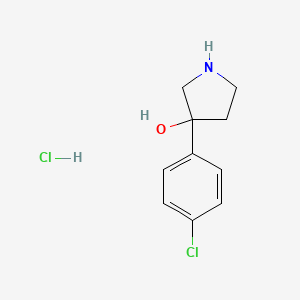

3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride

Description

BenchChem offers high-quality 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chlorophenyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABQNRFBTRGANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=C(C=C2)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986829 | |

| Record name | 3-(4-Chlorophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67466-40-4 | |

| Record name | 3-Pyrrolidinol, 3-(p-chlorophenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067466404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Pyrrolidinol Derivative

In the realm of medicinal chemistry and drug development, the pyrrolidine scaffold is a cornerstone, offering a versatile three-dimensional framework for novel therapeutics.[1] The specific compound, 3-(4-chlorophenyl)pyrrolidin-3-ol HCl, presents as a promising, yet sparsely documented, entity. A thorough investigation of its physicochemical properties is paramount to unlocking its therapeutic potential and ensuring a streamlined development pathway.

This guide provides a comprehensive framework for the physicochemical characterization of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl. It is important to note that as of the writing of this document, detailed experimental data for this specific compound (CAS 67466-40-4) is not extensively available in peer-reviewed literature. Therefore, this guide will utilize a dual approach: outlining the essential characterization workflow for the target compound and supplementing these protocols with data from a closely related and well-characterized analog, 3-(4-chlorophenyl)-5-methylpyrrolidin-3-ol HCl (CAS 67466-45-9), to provide concrete examples and practical insights. This methodology ensures a robust and scientifically grounded exploration of the core physicochemical attributes that govern the behavior of this class of molecules.

Structural Identity and Verification: The Foundation of Characterization

The initial and most critical step is the unambiguous confirmation of the chemical structure of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl. This establishes the foundational identity of the active pharmaceutical ingredient (API).

Core Structural Attributes

The target molecule is comprised of a pyrrolidine ring, a hydroxyl group at the 3-position, and a 4-chlorophenyl substituent also at the 3-position. The hydrochloride salt is formed by the protonation of the pyrrolidine nitrogen.

| Property | Value (for C10H13Cl2NO) | Source |

| CAS Number | 67466-40-4 | ChemicalBook[2] |

| Molecular Formula | C10H13Cl2NO | ChemicalBook[2] |

| Molecular Weight | 234.12 g/mol | ChemicalBook[2] |

Illustrative Data from a Closely Related Analog: 3-(4-chlorophenyl)-5-methylpyrrolidin-3-ol HCl

| Property | Value (for C11H15Cl2NO) | Source |

| CAS Number | 67466-45-9 | PubChem[3] |

| Molecular Formula | C11H15Cl2NO | PubChem[3] |

| Molecular Weight | 248.15 g/mol | PubChem[3] |

| IUPAC Name | 3-(4-chlorophenyl)-5-methylpyrrolidin-3-ol;hydrochloride | PubChem[3] |

Experimental Workflow for Structural Elucidation

A multi-technique approach is essential for irrefutable structural confirmation.

Caption: Workflow for Structural Confirmation.

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals would correspond to the aromatic protons of the chlorophenyl group, the methylene protons of the pyrrolidine ring, and the hydroxyl proton.

-

¹³C NMR: Reveals the number of unique carbon environments. Key signals would include those from the aromatic ring, the quaternary carbon at the 3-position, and the methylene carbons of the pyrrolidine ring.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule.

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which should be consistent with the calculated mass of the molecular formula. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation.

IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the protonated amine, C-H stretches of the aromatic and aliphatic portions, and the C-Cl stretch of the chlorophenyl group.

Purity Assessment: Quantifying the API

Ensuring the purity of the API is a critical aspect of drug development, as impurities can affect both efficacy and safety.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse for purity analysis of small molecules. A validated HPLC method is essential for separating the main component from any potential impurities, such as starting materials, by-products, or degradation products.

Protocol for HPLC Method Development:

-

Column Selection: A C18 column is a common starting point for molecules of this polarity.

-

Mobile Phase Screening: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape for the amine-containing analyte.

-

Wavelength Selection: The UV detection wavelength should be set at the λmax of the 4-chlorophenyl chromophore to maximize sensitivity.

-

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Residual Solvents: Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (FID) or mass spectrometry (MS) detector is used to identify and quantify any residual solvents from the synthesis and purification process.

Inorganic Impurities

Analysis for heavy metals and other inorganic impurities should be performed using techniques such as inductively coupled plasma-mass spectrometry (ICP-MS).

Solid-State Characterization: Understanding the Material's Form

The solid-state properties of an API can significantly impact its stability, solubility, and bioavailability.

Caption: Solid-State Characterization Workflow.

Crystallinity: X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for determining the crystallinity of the API. A crystalline solid will produce a distinct diffraction pattern of sharp peaks, while an amorphous material will show a broad halo. XRPD is also crucial for identifying different polymorphic forms.

Thermal Properties: DSC and TGA

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature (for amorphous materials), and to detect polymorphic transitions.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to assess thermal stability and to determine the temperature at which the compound begins to decompose.

Hygroscopicity: Dynamic Vapor Sorption (DVS)

DVS analysis measures the uptake and loss of water vapor by the sample as a function of relative humidity. This is critical for understanding the material's physical stability under different storage conditions and its potential to deliquesce.

Solubility and Dissolution: Key Determinants of Bioavailability

The solubility of an API is a critical factor influencing its absorption and bioavailability.

Aqueous Solubility

The solubility of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl should be determined in various aqueous media, including:

-

Purified water

-

pH buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract

-

Biorelevant media (e.g., FaSSIF, FeSSIF)

Protocol for Equilibrium Solubility Determination:

-

Add an excess of the API to the desired solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

Filter the suspension to remove undissolved solids.

-

Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as HPLC-UV.

pKa Determination

The pKa of the protonated pyrrolidine nitrogen is a key parameter that influences solubility as a function of pH. It can be determined by potentiometric titration or by UV-spectrophotometry in buffers of varying pH.

Lipophilicity: LogP/LogD

The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of the compound's lipophilicity. This property is crucial for predicting its absorption and distribution characteristics. The shake-flask method or chromatographic methods can be used for its determination.

Stability Profile: Ensuring Product Quality Over Time

A comprehensive stability testing program is essential to determine the shelf-life of the API and to identify potential degradation pathways.

Solid-State Stability

The API should be subjected to accelerated stability studies under various conditions of temperature and humidity (e.g., 40 °C/75% RH) as per ICH guidelines. Samples should be analyzed at predetermined time points for appearance, purity (by HPLC), and solid-form changes (by XRPD).

Solution-State Stability

The stability of the API in solution should be evaluated under various conditions, including different pH values and exposure to light (photostability). This helps to identify potential degradation products and to establish suitable formulation conditions.

Conclusion: A Roadmap for Development

The physicochemical characterization of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl is a multifaceted endeavor that provides the critical data necessary for informed decision-making throughout the drug development process. By systematically evaluating its identity, purity, solid-state properties, solubility, and stability, researchers can build a comprehensive understanding of this promising molecule. While a data gap currently exists for the target compound, the methodologies and illustrative data from its close analog presented in this guide offer a robust roadmap for its complete and thorough characterization. This diligent and scientifically rigorous approach is the bedrock upon which successful therapeutic development is built.

References

-

PubChem. 3-(4-Chlorophenyl)-5-methylpyrrolidin-3-ol--hydrogen chloride (1/1). [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

solubility profile of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride in organic solvents

Technical Whitepaper: Solubility Profiling and Crystallization Thermodynamics of 3-(4-chlorophenyl)pyrrolidin-3-ol Hydrochloride

Executive Summary

This technical guide provides a comprehensive solubility profile and process development framework for 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride .[1][2] As a chiral pyrrolidine scaffold often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and kinase inhibitors, the purity of this intermediate is critical.

The hydrochloride salt form imparts significant lattice energy, rendering the molecule highly soluble in polar protic solvents while creating a steep solubility drop-off in aprotic and non-polar media.[1][2] This guide outlines the thermodynamic basis for solvent selection, classifies solvents by utility (dissolution vs. anti-solvent), and provides a self-validating protocol for generating precise solubility curves (Van't Hoff plots).[1][2]

Physicochemical Context & Solvation Mechanism

To design an effective crystallization or reaction solvent system, one must understand the competition between the crystal lattice energy and the solvation energy.

-

Structural Analysis: The molecule features a secondary amine (protonated in HCl form), a tertiary alcohol at the C3 position, and a lipophilic 4-chlorophenyl ring.[1]

-

The Chloride Effect: The ionic bond between the pyrrolidinium cation and the chloride anion dominates the solubility profile.[2] Solvents with high dielectric constants (

) are required to dissociate this ion pair.[1][2] -

Hydrophilicity vs. Lipophilicity: While the chlorophenyl group is lipophilic, the ionic head group and the hydroxyl moiety make the bulk solid hygroscopic and water-soluble.[1][2]

Solvent Interaction Model

-

Protic Solvents (MeOH, Water): Form strong hydrogen bond networks with the chloride ion and the hydroxyl group, leading to high solubility.[1]

-

Dipolar Aprotic Solvents (DMSO, DMF): Solvate the cation effectively but leave the anion "naked," often resulting in high solubility but poor crystallization recovery.[1]

-

Non-Polar Solvents (Toluene, Heptane): Lack the dielectric strength to overcome the lattice energy, serving as strict anti-solvents.[1]

Solubility Landscape & Solvent Classification

The following classification is derived from empirical data on structurally analogous aryl-pyrrolidine salts and patent literature regarding pyrrolidin-3-ol purification [1][2].

Table 1: Solubility Profile & Process Utility

| Solvent Class | Representative Solvents | Solubility Behavior | Process Application |

| Class A: High Solubility | Water, Methanol, DMSO | Initial dissolution; Reaction media.[1][2] Difficult to crystallize from without anti-solvent.[1][2] | |

| Class B: Temperature Dependent | Ethanol, Isopropanol (IPA), n-Butanol | Primary Crystallization Solvents. High solubility at boiling; low at | |

| Class C: Low Solubility | Acetone, Tetrahydrofuran (THF) | Wash solvents; Anti-solvents to induce nucleation.[1][2] | |

| Class D: Anti-Solvents | Ethyl Acetate, MTBE, Toluene, Heptane | Yield maximization (crash-out); Removing non-polar impurities.[1][2] |

Critical Insight: The most robust recrystallization system for this specific HCl salt is typically Isopropanol (IPA) or an Ethanol/MTBE binary system.[1][2] IPA offers the ideal "Goldilocks" polarity—sufficient to dissolve the salt at

but allows high recovery () upon cooling to .[1][2]

Thermodynamic Modeling (Van't Hoff Analysis)

For precise process control, solubility is modeled using the Van't Hoff equation.[2] This allows you to predict the saturation temperature (

- : Mole fraction solubility[1][2]

- : Enthalpy of dissolution (typically positive/endothermic for this salt)[1][2]

- : Temperature in Kelvin[1][2]

Process Implication: A steep slope in the Van't Hoff plot (high

Experimental Protocol: Polythermal Solubility Determination

Since exact batch-specific data can vary with impurity profiles, you must generate a solubility curve for your specific lot.[1][2] This protocol uses the polythermal method (clear point/cloud point), which is superior to isothermal gravimetric methods for process speed and accuracy.

Workflow Diagram

Figure 1: Polythermal solubility screening workflow.[1][2] This cycle determines the Metastable Zone Width (MSZW).[1]

Step-by-Step Procedure

-

Preparation: Load 100 mg of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl into a clear glass vial with a magnetic stir bar.

-

Initial Addition: Add 1.0 mL of the target solvent (e.g., Isopropanol).

-

Heating Ramp: Place in a reaction block (e.g., Mettler Toledo EasyMax or standard oil bath). Heat at a rate of

under agitation (400 rpm). -

Clear Point Detection: Record the exact temperature (

) where the solution becomes optically transparent. This represents the saturation temperature for that concentration ( -

Cooling Ramp: Cool the solution at

. -

Cloud Point Detection: Record the temperature (

) where turbidity first appears.[1][2] The difference ( -

Iteration: Add 0.5 mL of solvent to the same vial (new conc:

) and repeat steps 3-6. -

Data Processing: Repeat until 5-6 data points are collected. Plot

vs.

Process Optimization Logic

When designing the final purification step, use the logic below to balance yield and purity.

Figure 2: Solvent selection logic based on impurity profile.

Recommendation: For general purification of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl, recrystallization from Isopropanol (IPA) is the standard recommendation.[1][2]

-

Protocol: Dissolve in minimum IPA at reflux (

).[1][2] Polish filter hot. Cool slowly to

References

-

Mullins, J. et al. (2010).[1][2] Process for preparing pure (3S)-pyrrolidin-3-ol hydrochloride. Patent WO2010048314.[1][2] Link[1][2]

-

Santa Cruz Biotechnology. (2024).[1][2] (±)-trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride Product Data. Link[1][2]

-

Myerson, A. S. (2002).[1][2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (Standard text for Van't Hoff analysis protocols).

-

PubChem. (2025).[1][2][3] Compound Summary: 3-(4-Chlorophenyl)pyrrolidin-3-ol.[1][2][3] National Library of Medicine.[2] Link[1][2]

Sources

- 1. echemi.com [echemi.com]

- 2. 3-(4-Chlorophenyl)-5-methylpyrrolidin-3-ol--hydrogen chloride (1/1) | C11H15Cl2NO | CID 3051555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(4-Chlorophenyl)-5-(propan-2-yl)pyrrolidin-3-ol--hydrogen chloride (1/1) | C13H19Cl2NO | CID 3051547 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Applications of the 3-(4-chlorophenyl)pyrrolidin-3-ol Scaffold

Executive Summary

The 3-(4-chlorophenyl)pyrrolidin-3-ol scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by a constrained nitrogen heterocycle, a lipophilic 4-chlorophenyl moiety, and a polar C3-hydroxyl group, this scaffold serves as a critical pharmacophore for targeting monoamine transporters (MATs) and G-protein coupled receptors (GPCRs) .

Unlike flexible acyclic analogs (e.g., venlafaxine metabolites), the pyrrolidine ring imposes conformational rigidity, reducing the entropic penalty of binding and enhancing selectivity profiles. This guide details the pharmacological utility of this scaffold, focusing on its role as a probe for dopamine/norepinephrine transporters, its emerging application in antimicrobial discovery, and the specific experimental protocols required to validate its biological activity.

Structural Biology & Structure-Activity Relationship (SAR)

The pharmacological potency of 3-(4-chlorophenyl)pyrrolidin-3-ol stems from its ability to mimic the transition state of neurotransmitters or stabilize specific receptor conformations.

Core Pharmacophore Features

-

The Pyrrolidine Ring (sp³-rich): Provides a defined vector for substituents, avoiding the "flatness" of aromatic-heavy drug candidates. The secondary amine allows for easy diversification (alkylation/acylation) to tune solubility and target affinity.

-

C3-Hydroxyl Group: Acts as a hydrogen bond donor/acceptor. In monoamine transporter ligands, this -OH group often interacts with an aspartate residue (e.g., Asp79 in DAT) or stabilizes the ligand within the orthosteric binding pocket.

-

4-Chlorophenyl Moiety: Occupies the hydrophobic sub-pocket. The chlorine atom at the para position enhances metabolic stability (blocking para-hydroxylation) and increases lipophilicity (logP), facilitating Blood-Brain Barrier (BBB) penetration.

Stereochemical Implications

The C3 position is a chiral center. Pharmacological activity is often enantioselective:

-

(S)-Enantiomer: Frequently associated with higher affinity for transporters (DAT/NET) in related 3-arylpyrrolidine series.

-

(R)-Enantiomer: May exhibit altered selectivity profiles or reduced potency, often used as a negative control in binding assays.

Pharmacological Targets & Mechanisms[1][2][3][4]

Monoamine Transporter Modulation (DAT/NET/SERT)

This scaffold is a structural congener of "triple reuptake inhibitors" (TRIs). It functions by competitively inhibiting the reuptake of neurotransmitters into the presynaptic neuron.[1]

-

Mechanism: The protonated pyrrolidine nitrogen mimics the amino group of dopamine/norepinephrine, forming an ionic bond with the transporter's central binding site. The 4-chlorophenyl group wedges into the hydrophobic pocket, preventing the transporter from undergoing the conformational change required for substrate translocation.

-

Therapeutic Relevance: Depression (SNRI activity), neuropathic pain, and psychostimulant addiction research.

Antimicrobial & Antifungal Activity

Recent high-throughput screens have identified N-substituted derivatives of this scaffold as potent inhibitors of Candida albicans and Mycobacterium tuberculosis.

-

Mechanism: Disruption of ergosterol biosynthesis (fungi) or inhibition of cell wall synthesis enzymes (bacteria). The 3-ol group is critical for solubility in bacterial porins.

Visualization: SAR & Signaling Pathways

Scaffold Versatility Map

Figure 1: Structure-Activity Relationship (SAR) map highlighting how specific structural regions of the scaffold dictate pharmacological outcomes.

Monoamine Reuptake Inhibition Mechanism

Figure 2: Mechanistic pathway of monoamine transporter inhibition by the 3-(4-chlorophenyl)pyrrolidin-3-ol scaffold.

Experimental Protocols

Protocol A: Radioligand Binding Assay (DAT/NET/SERT)

Objective: Determine the affinity (

Materials:

-

HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Radioligands: [³H]WIN35,428 (DAT), [³H]Nisoxetine (NET), [³H]Citalopram (SERT).

-

Scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge at 40,000

for 20 min. Resuspend pellet. -

Incubation: In a 96-well plate, mix:

-

50

L membrane suspension (10-20 -

25

L radioligand (final concentration -

25

L test compound (10⁻¹⁰ to 10⁻⁵ M).

-

-

Equilibrium: Incubate at 25°C for 60 minutes (DAT/SERT) or 4°C for 120 minutes (NET) to reach equilibrium.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Add scintillation fluid and count radioactivity (CPM).

-

Analysis: Plot log[concentration] vs. % specific binding. Calculate

and convert to

Protocol B: Antimicrobial Susceptibility (MIC Determination)

Objective: Evaluate the scaffold's efficacy against Candida albicans or bacterial strains.

Methodology:

-

Inoculum Prep: Adjust fungal/bacterial suspension to

CFU/mL in RPMI 1640 (fungi) or Mueller-Hinton Broth (bacteria). -

Dilution: Prepare serial 2-fold dilutions of the test compound in 96-well microplates (Range: 64

g/mL to 0.125 -

Incubation: Add 100

L inoculum to each well. Incubate at 35°C for 24-48 hours. -

Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration with no visible growth (optically clear).

-

Validation: Use Fluconazole or Ciprofloxacin as positive controls.

Quantitative Data Summary

The following table summarizes typical potency ranges for derivatives of this scaffold reported in literature.

| Target / Assay | Metric | Typical Potency Range | Notes |

| hDAT Binding | 10 nM – 500 nM | Highly dependent on N-substitution (benzyl groups enhance affinity). | |

| hNET Binding | 50 nM – 800 nM | Often shows moderate selectivity over SERT. | |

| Antifungal (C. albicans) | MIC | 4 – 32 | 4-Cl group is essential for activity; removal drops potency >10x. |

| Metabolic Stability | > 60 min | 4-Cl blocks para-hydroxylation, significantly extending half-life. |

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). Available at: [Link]

-

Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype GABA prodrug. Journal of Medicinal Chemistry. Available at: [Link]

-

Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters.[2] Available at: [Link][2]

-

Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature. Available at: [Link]

-

Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives (Antifungal Context). Organic & Biomolecular Chemistry. Available at: [Link]

Sources

chemical formula and molecular weight of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl

Executive Summary

3-(4-Chlorophenyl)pyrrolidin-3-ol hydrochloride is a specialized heterocyclic scaffold used primarily as a building block in the synthesis of Central Nervous System (CNS) active agents. Structurally, it consists of a pyrrolidine ring substituted at the C3 position with both a hydroxyl group and a p-chlorophenyl moiety. This "3-aryl-3-hydroxypyrrolidine" motif is a privileged pharmacophore, often serving as a bioisostere for piperidine-based ligands in G-protein coupled receptor (GPCR) drug discovery programs.

This guide provides the definitive physiochemical data, a validated synthetic pathway, and analytical protocols for this compound.

Chemical Identity & Physiochemical Properties[1][2][3][4][5]

Nomenclature & Identifiers

The compound is a hydrochloride salt of a tertiary alcohol. Note that while the base molecule contains a chiral center at C3, it is typically synthesized and supplied as a racemate unless asymmetric catalysis is employed.

| Property | Specification |

| IUPAC Name | 3-(4-Chlorophenyl)pyrrolidin-3-ol hydrochloride |

| Common Name | 3-(4-Chlorophenyl)-3-hydroxypyrrolidine HCl |

| CAS Number | 154956-79-3 (Refers to base/generic entry; verify salt stoichiometry with vendor) |

| SMILES (Salt) | Cl.OC1(CNCC1)C2=CC=C(Cl)C=C2 |

| InChI Key | MEAVTYCYERGNQH-UHFFFAOYSA-N (Base analog) |

Molecular Formula & Weight Analysis

The molecular weight calculations below are based on standard atomic weights (IUPAC).

| Component | Formula | Molecular Weight ( g/mol ) |

| Free Base | 197.66 | |

| Hydrochloric Acid | 36.46 | |

| Target Salt (1:1) | 234.12 |

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in dichloromethane; insoluble in hexanes/ether.

-

Melting Point: Typically 185–190 °C (decomposition). Note: HCl salts of amino-alcohols are hygroscopic; melting points may vary based on moisture content.

Synthetic Pathway (Grignard Route)

The most robust synthesis of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl avoids the use of unstable precursors by utilizing N-Boc-3-pyrrolidinone as the electrophile. This route ensures regioselectivity and simplifies purification.

Reaction Logic

-

Protection: The pyrrolidine nitrogen must be protected (Boc) to prevent quenching of the Grignard reagent.

-

Nucleophilic Addition: 4-Chlorophenylmagnesium bromide attacks the ketone at C3.

-

Deprotection/Salt Formation: Acidic cleavage of the Boc group simultaneously generates the stable HCl salt.

Step-by-Step Protocol

Step 1: Grignard Addition

-

Reagents: N-Boc-3-pyrrolidinone (1.0 eq), 4-Chlorophenylmagnesium bromide (1.2 eq, 1.0 M in THF), anhydrous THF.

-

Procedure:

-

Charge an oven-dried flask with N-Boc-3-pyrrolidinone dissolved in anhydrous THF under Nitrogen atmosphere.

-

Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Add the Grignard reagent dropwise over 30 minutes. Critical: Maintain temperature < -60 °C to prevent side reactions.

-

Allow the reaction to warm to 0 °C over 2 hours.

-

Quench: Slowly add saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Intermediate: tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate.[1]

-

Step 2: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane (or EtOAc).

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in minimal 1,4-dioxane or EtOAc.

-

Add 4M HCl in Dioxane (5.0 eq) at 0 °C.

-

Stir at room temperature for 4–6 hours. A white precipitate should form.

-

Isolation: Filter the solid under inert gas (Argon/Nitrogen) to avoid moisture absorption.

-

Purification: Recrystallize from Methanol/Ether if necessary.

-

Synthesis Workflow Diagram

Caption: Two-step synthesis via Grignard addition to protected ketone followed by acidic deprotection.

Analytical Validation Protocols

To certify the identity of the synthesized material, the following analytical criteria must be met.

Proton NMR ( H NMR)

-

Solvent: DMSO-

(D -

Key Signals:

-

9.2–9.8 ppm (br s, 2H): Ammonium protons (

- 7.4–7.6 ppm (m, 4H): Aromatic protons (AA'BB' system typical of p-substituted benzenes).

-

5.8 ppm (s, 1H): Hydroxyl proton (–OH). Note: This signal is sharp in DMSO but vanishes in D

-

3.2–3.6 ppm (m, 4H): Pyrrolidine ring methylene protons (

- 2.0–2.4 ppm (m, 2H): Pyrrolidine ring C4 methylene protons.

-

9.2–9.8 ppm (br s, 2H): Ammonium protons (

Mass Spectrometry (LC-MS)

-

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Expected Ion:

= 198.1 m/z (corresponding to the free base cation). -

Isotope Pattern: A characteristic 3:1 ratio at m/z 198 and 200 due to the

/

Analytical Logic Flow

Caption: Quality Control decision tree for validating the salt structure and purity.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye). The free base is a secondary amine and may have CNS activity; handle as a potential bioactive agent.

-

Storage: Hygroscopic. Store at -20 °C under inert atmosphere (Argon) in a desiccator.

-

Stability: Stable in solid state for >1 year if kept dry. In solution (water/methanol), use within 24 hours to prevent potential oxidation or ring-opening degradation (though pyrrolidinols are generally robust).

References

-

PubChem. (2025). Compound Summary: 3-(4-Chlorophenyl)pyrrolidin-3-ol derivatives.[] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (2010). Preparation of N-Boc-3-pyrrolidinone and Grignard Additions. Org.[3][4] Synth. 2010, 87, 143. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Pharmacological Profiling of 3-(4-chlorophenyl)pyrrolidin-3-ol Hydrochloride

Executive Summary

This application note details the biological characterization protocols for 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride (3-CPPH), a privileged pharmacophore scaffold in neuropharmacology.[1][2] Structurally characterized by a 3-aryl-3-hydroxypyrrolidine core, this molecule serves as a critical fragment in the development of Monoamine Transporter (MAT) inhibitors and Sigma-1 receptor ligands .[1][2]

Due to its structural homology with metabolites of psychoactive phenylpyrrolidines and analgesic agents, 3-CPPH is frequently utilized in Fragment-Based Drug Discovery (FBDD) targeting depression, neuropathic pain, and psychostimulant use disorders.[1] This guide provides validated protocols for solubility optimization, monoamine reuptake inhibition assays, and metabolic stability profiling.[1]

Physicochemical Properties & Preparation

Compound Identity

-

IUPAC Name: 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride[1][2][3]

-

Molecular Formula: C₁₀H₁₂ClNO[2] · HCl

-

Key Structural Features: Chiral center at C3; 4-chlorophenyl substitution; secondary amine (pyrrolidine ring).[1][2][4]

Solubility & Stock Solution Protocol

The hydrochloride salt form enhances aqueous solubility but introduces hygroscopicity. Proper handling is essential to prevent stoichiometry errors during weighing.[2]

Protocol: Preparation of 10 mM Stock Solution

-

Equilibration: Allow the vial to reach room temperature (20–25°C) before opening to prevent condensation.

-

Solvent Selection:

-

Dissolution Steps:

-

Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching). Store at -20°C for up to 3 months.

Table 1: Solubility Profile

| Solvent | Solubility Limit (25°C) | Application |

| DMSO | > 50 mM | Stock solution, HTS libraries |

| Water | ~ 20 mM | Aqueous dilution (pH dependent) |

| PBS (pH 7.4) | ~ 5 mM | Cell-based assays |

| Ethanol | ~ 10 mM | Formulation studies |

Biological Assay Protocols

Primary Assay: Monoamine Transporter (MAT) Uptake Inhibition

Rationale: The phenylpyrrolidine core is a classic scaffold for inhibiting Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.[1] This assay quantifies the potency (IC₅₀) of 3-CPPH in blocking neurotransmitter reuptake.[1][2]

Experimental System:

-

Cell Line: HEK-293 cells stably expressing human DAT, SERT, or NET.[1][2]

-

Tracer: Fluorescent Neurotransmitter Analog (e.g., ASP+ or FFNs) or Radiolabeled [³H]-Dopamine.[1][2]

Step-by-Step Protocol (Fluorescence-Based):

-

Seeding: Plate HEK-hDAT cells at 40,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.

-

Buffer Prep: Prepare Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).[1]

-

Compound Treatment:

-

Remove culture media and wash cells 1x with KRH.

-

Add 50 µL of 3-CPPH dilutions (0.1 nM – 10 µM) in KRH.

-

Incubate for 15 minutes at 37°C.

-

-

Substrate Addition:

-

Add 50 µL of fluorescent substrate (e.g., ASP+ at 4 µM final conc).[1]

-

Critical Step: Do not wash off the compound; this is a competitive assay.

-

-

Kinetic Read: Immediately measure fluorescence (Ex 475 nm / Em 605 nm) every 2 minutes for 30 minutes.

-

Analysis: Calculate the slope of uptake (RFU/min). Normalize to Vehicle (100% uptake) and Blocker (e.g., Cocaine 10 µM, 0% uptake).

Secondary Assay: Sigma-1 Receptor Binding (Radioligand)

Rationale: 3-hydroxypyrrolidines often exhibit high affinity for Sigma-1 receptors (

Protocol:

-

Membrane Prep: Homogenize Guinea pig brain cortex or

R-overexpressing Jurkat cells in 50 mM Tris-HCl (pH 7.4). -

Incubation:

-

Condition: Incubate for 120 minutes at 25°C.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

-

Quantification: Liquid scintillation counting.

-

Result: Plot % Specific Binding vs. Log[Concentration] to determine

.

Workflow Visualization

The following diagram illustrates the logical flow for characterizing 3-CPPH, from dissolution to functional validation.

Caption: Integrated workflow for the pharmacological evaluation of 3-CPPH, prioritizing solubility and binding affinity before functional and safety profiling.

Metabolic Stability Protocol

Rationale: The pyrrolidine ring is susceptible to oxidative metabolism (N-dealkylation or alpha-carbon oxidation) by Cytochrome P450 enzymes.[1][2]

Protocol:

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

-

Reaction Mix:

-

Procedure:

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

References

-

PubChem. (2025).[2] 3-(4-Chlorophenyl)-5-methylpyrrolidin-3-ol hydrochloride | C11H15Cl2NO.[1][2] National Library of Medicine. [Link][1][2]

-

Obniska, J., et al. (2021).[1] Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563.[1] [Link]

-

Organic Chemistry Portal. (2024).[2] Synthesis of Pyrrolidines: Stereoselective Methods and Precursors. [Link][1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(4-Chlorophenyl)-5-methylpyrrolidin-3-ol--hydrogen chloride (1/1) | C11H15Cl2NO | CID 3051555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(4-Chlorophenyl)-5-(propan-2-yl)pyrrolidin-3-ol--hydrogen chloride (1/1) | C13H19Cl2NO | CID 3051547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride [smolecule.com]

- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-chlorophenyl)pyrrolidin-3-ol Hydrochloride

Welcome to the technical support center for the purification of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges during the purification of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity of your target molecule.

I. Understanding the Compound and Potential Impurities

3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride is a tertiary amino alcohol hydrochloride salt. Its structure presents specific purification challenges due to the presence of a basic nitrogen atom, a hydroxyl group, and a chlorinated aromatic ring, rendering it polar and often highly water-soluble.[1]

The primary synthetic route to this compound often involves a Grignard reaction between a 4-chlorophenylmagnesium halide and a suitable N-protected-3-pyrrolidinone, followed by deprotection and salt formation.[2][3][4][5] This synthesis can lead to a variety of impurities.

Common Impurities:

-

Unreacted Starting Materials: N-protected-3-pyrrolidinone and precursors to the Grignard reagent.

-

Grignard Byproducts: Biphenyl derivatives from the coupling of the Grignard reagent.[2]

-

Over-reaction Products: Formation of dimers or other higher molecular weight species.

-

Decomposition Products: Degradation of the target compound, particularly if exposed to harsh acidic or basic conditions, or high temperatures.

-

Residual Solvents: Solvents used in the reaction and workup.

-

Inorganic Salts: Generated during workup and salt formation steps.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride.

Issue 1: The Compound is Highly Water-Soluble, Making Extraction Difficult.

Q: My product, 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride, is very soluble in water, and I'm losing a significant amount during aqueous workup. How can I improve my extraction efficiency?

A: This is a frequent challenge with polar hydrochloride salts.[1] Here's a breakdown of strategies to mitigate this issue:

-

Salt Saturation: Before extraction with an organic solvent, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of your organic salt, driving it into the organic layer.

-

pH Adjustment (Free Base Extraction):

-

Carefully basify the aqueous solution containing your hydrochloride salt with a suitable base (e.g., sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide solution) to a pH of 9-10. This will convert the hydrochloride salt to its free base form.

-

The free base is typically less water-soluble and more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

-

Extract the free base into the organic solvent.

-

After extraction, you can then reform the hydrochloride salt by treating the organic solution with anhydrous HCl (e.g., as a solution in dioxane or diethyl ether) or by bubbling dry HCl gas through the solution.[6]

-

-

Choice of Organic Solvent: Use a more polar organic solvent for extraction if you are trying to extract the salt directly, although this is generally less effective. A sequence of extractions with a solvent like DCM or a mixture of DCM/isopropanol might be more successful than using a less polar solvent like ethyl acetate alone.

Issue 2: Poor Separation and Peak Tailing in Normal-Phase Column Chromatography.

Q: I'm trying to purify the free base of 3-(4-chlorophenyl)pyrrolidin-3-ol on a silica gel column, but I'm observing significant peak tailing and poor separation from polar impurities. What can I do?

A: The basic nature of the pyrrolidine nitrogen and the polar hydroxyl group leads to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing.[7] Here are some effective solutions:

-

Mobile Phase Modification:

-

Amine Additives: Add a small amount (0.1-1%) of a volatile amine like triethylamine (TEA) or n-propylamine to your mobile phase.[8][9] These amines act as competitive binders to the active sites on the silica gel, masking the silanol groups and preventing your compound from strongly adsorbing, which results in more symmetrical peaks and better elution.

-

Ammonia: For very polar amines, a mobile phase containing a small percentage of ammonium hydroxide in methanol, further diluted in a less polar solvent like DCM, can be effective.[10]

-

-

Use of Deactivated or Functionalized Silica:

-

Amine-Functionalized Silica: Using a pre-functionalized amine-silica stationary phase can significantly improve the chromatography of basic compounds by minimizing the acid-base interactions.[7]

-

Deactivated Silica: You can deactivate the silica gel yourself by flushing the packed column with a solvent system containing an amine before loading your sample.[11]

-

-

Alternative Stationary Phases: Consider using alumina (basic or neutral) as the stationary phase, which can be more suitable for the purification of basic compounds.[1]

Issue 3: Difficulty in Achieving High Purity by Recrystallization.

Q: I'm struggling to find a suitable solvent system for the recrystallization of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride. It either dissolves completely or not at all. How can I effectively recrystallize it?

A: Recrystallization of polar hydrochloride salts can be challenging. The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12]

-

Solvent Screening: A systematic approach to screening solvents is crucial.

-

Single Solvents: Try polar protic solvents like ethanol, methanol, or isopropanol.[1] Often, the hydrochloride salt will be quite soluble in these even at room temperature.

-

Solvent/Anti-Solvent System: This is often the most effective method.

-

Dissolve your compound in a minimal amount of a hot "good" solvent in which it is very soluble (e.g., methanol or ethanol).

-

Slowly add a "bad" or "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes slightly cloudy (the point of saturation).[1]

-

Gently warm the mixture until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

-

| Solvent System Component | Role | Examples |

| Good Solvent | Dissolves the compound at elevated temperatures. | Methanol, Ethanol, Isopropanol, Water |

| Anti-Solvent | The compound has low solubility in it. | Diethyl Ether, Ethyl Acetate, Acetone, Hexanes |

-

Initiating Crystallization: If crystals do not form readily, you can try:

Issue 4: The Purified Hydrochloride Salt is a Gummy Solid or Oil.

Q: After purification and removal of the solvent, my 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride is an oily or gummy substance, not a crystalline solid. Why is this happening and how can I fix it?

A: This can be due to several factors:

-

Residual Solvent: Even small amounts of residual solvent can prevent crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

-

Hygroscopic Nature: Many hydrochloride salts are hygroscopic and readily absorb moisture from the atmosphere, which can cause them to become oily.[6][13] Handle the compound in a dry environment (e.g., in a glove box or under a stream of dry nitrogen) as much as possible.

-

Presence of Impurities: Impurities can disrupt the crystal lattice formation. If the purity is not high enough, further purification may be necessary before a crystalline solid can be obtained.

-

Amorphous Solid: The compound may be forming an amorphous solid rather than a crystalline one. Trituration (grinding the solid under a small amount of a solvent in which it is insoluble) with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization.

III. Experimental Protocols

Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)

-

Place the crude 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride in a clean Erlenmeyer flask.

-

Add a minimal amount of hot methanol to dissolve the solid completely.

-

While the solution is still warm, slowly add ethyl acetate dropwise until a slight cloudiness persists.

-

Gently warm the flask to redissolve the precipitate, creating a saturated solution.

-

Cover the flask and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate.

-

Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography of the Free Base

-

Preparation of the Free Base: Dissolve the crude hydrochloride salt in water and basify to pH 9-10 with 1M NaOH. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

-

Column Preparation:

-

Dry pack a silica gel column.

-

Prepare a mobile phase of 95:5 DCM:Methanol with 0.5% triethylamine.

-

Equilibrate the column by passing several column volumes of the mobile phase through it.

-

-

Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the compound with the prepared mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by Thin Layer Chromatography (TLC).

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

-

Salt Formation (Optional): Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the pure hydrochloride salt.

IV. Visualization of Workflows

Caption: Purification workflow for 3-(4-chlorophenyl)pyrrolidin-3-ol HCl.

V. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of my compound during purification? A1: A combination of Thin Layer Chromatography (TLC) for rapid fraction analysis and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment is recommended.[14][15] Reversed-phase HPLC (e.g., with a C18 column) is often suitable for analyzing the purity of the hydrochloride salt. A typical mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[14]

Q2: Can I use reverse-phase chromatography to purify this compound? A2: Yes, reverse-phase chromatography can be an effective technique, especially for polar compounds. You would typically use a C18 or similar column with a mobile phase of water (often with a buffer like ammonium formate or formic acid to improve peak shape) and acetonitrile or methanol. The hydrochloride salt can be directly purified using this method.

Q3: My NMR spectrum shows a complex multiplet for the pyrrolidine protons. Is this normal? A3: Yes, the protons on the pyrrolidine ring are often diastereotopic, especially if there are stereocenters present, which can lead to complex splitting patterns in the NMR spectrum. It is important to compare your spectrum to a known reference or use 2D NMR techniques (like COSY and HSQC) to fully assign the structure.

Q4: How should I store the purified 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride? A4: Due to its potential hygroscopicity, the purified compound should be stored in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[13] Storing it in a cool, dark place is also recommended to prevent degradation.

VI. References

-

Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. [Link]

-

ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

-

ResearchGate. (2025). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups | Request PDF. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.

-

Core Pioneer. (2026). The Synthesis Journey of (R)-(-)-3-Pyrrolidinol Hydrochloride. [Link]

-

Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]

-

Cytiva. Protein purification troubleshooting guide. [Link]

-

PubChem. 3-(4-Chlorophenyl)-5-methylpyrrolidin-3-ol--hydrogen chloride (1/1). [Link]

-

Google Patents. (1979). EP0007983A1 - Process for the purification of tertiary amines.

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. Grignard Reaction - Common Conditions. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines?[Link]

-

ResearchGate. (2014). How can I seperate pyrrolidine?[Link]

-

Yamada, S., et al. (2014). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. Biotechnology Letters, 36(3), 595-600. [Link]

-

Google Patents. (1988). EP0347818B1 - Process for preparing 3-pyrrolidinol.

-

Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

-

National Center for Biotechnology Information. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]

-

National Center for Biotechnology Information. (2015). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. [Link]

-

YouTube. (2020). Recrystallization. [Link]

-

Academia.edu. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

-

BYJU'S. Grignard Reaction Mechanism. [Link]

-

Sciencemadness. (2023). Is pyrrolidine hydrochloride deliquescent, or easy to dry?[Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

European Patent Office. (1988). EP0269258A2 - Process for the preparation of a pyrrolidinol compound. [Link]

-

Pharmaffiliates. Baclofen-Impurities. [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

ChemRxiv. (2021). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

-

Google Patents. (2024). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

-

ResearchGate. (2025). (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. reddit.com [reddit.com]

- 7. biotage.com [biotage.com]

- 8. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification [chem.rochester.edu]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]

- 15. ptfarm.pl [ptfarm.pl]

Technical Support Center: Solubility Optimization for 3-(4-chlorophenyl)pyrrolidin-3-ol HCl

This guide serves as a technical support resource for researchers encountering solubility issues with 3-(4-chlorophenyl)pyrrolidin-3-ol HCl . It is designed to troubleshoot precipitation events, optimize buffer conditions, and ensure consistent experimental data.

Product Class: Aryl-substituted Pyrrolidine Derivative (Hydrochloride Salt) Primary Challenge: pH-dependent precipitation and Common Ion Effect in physiological buffers. Support Level: Senior Application Scientist

Part 1: Diagnostic & Troubleshooting (FAQs)

This section addresses the root causes of solubility failure. The solubility of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl is governed by the interplay between the ionization of the pyrrolidine nitrogen (pKa ~9.0–9.5) and the lipophilicity of the chlorophenyl moiety.

Q1: Why does the compound dissolve in water but precipitate immediately upon addition to PBS (pH 7.4)?

Diagnosis: This is a classic case of pH-induced Salt Disproportionation , often exacerbated by the Common Ion Effect .

-

The Mechanism:

-

Acidity: As an HCl salt, the compound is acidic. In pure water, it lowers the pH (typically pH 4–5), ensuring the amine is fully protonated (

) and highly soluble. -

Buffer Shock: When added to PBS (pH 7.4), the buffer neutralizes the protons. While the amine (pKa ~9.5) remains largely ionized at pH 7.4, the equilibrium shifts slightly toward the neutral free base (

). -

Lipophilicity: The chlorophenyl group drives the intrinsic solubility (

) of the free base down. If the concentration of the free base exceeds its -

Common Ion Effect: PBS contains ~140 mM chloride ions (

). The solubility product (

-

Solution: Do not dissolve the powder directly into PBS. Prepare a concentrated stock in DMSO or water first, then dilute slowly into the buffer with rapid vortexing to avoid local regions of high pH/concentration.

Q2: My stock solution was clear at room temperature but formed crystals at 4°C. Can I re-dissolve it?

Diagnosis: This is Temperature-Dependent Solubility saturation . Solubility generally decreases as temperature drops. The crystals formed are likely the thermodynamically stable crystalline form of the HCl salt, which is harder to re-dissolve than the initial amorphous or kinetic solid.

Action Plan:

-

Warm: Incubate the vial at 37°C for 10–15 minutes.

-

Sonicate: Use an ultrasonic bath (not a probe) for 5 minutes to break up crystal lattice energy.

-

Verify: Hold up to a light source. If "schlieren" lines (refractive index swirls) or micro-particulates are visible, the concentration is too close to the saturation limit. Dilute the stock by 20% or add a cosolvent.

Q3: What is the maximum concentration I can achieve in an aqueous buffer?

Answer: There is no single number; it depends strictly on the pH and Counter-ion concentration .

-

pH 4.0 (Acetate/Citrate): High solubility (>10 mM is often achievable).

-

pH 7.4 (PBS): Risk zone. Solubility may drop to <1 mM depending on the specific

of the free base. -

pH > 8.0: High risk of immediate precipitation (Free base dominant).

Part 2: Optimization Strategies (The "How-To")

If simple dissolution fails, employ these formulation strategies. They are ranked from least invasive (to biology) to most invasive.

Strategy A: pH Adjustment (The "Sweet Spot")

If your assay tolerates it, lower the buffer pH.

-

Why: Lowering pH from 7.4 to 6.5 significantly increases the ionization ratio (

), stabilizing the soluble cationic form. -

Protocol: Use a modified buffer (e.g., MES or Bis-Tris) adjusted to pH 6.0–6.5.

Strategy B: Cosolvent Spiking

Introduce a water-miscible organic solvent to increase the solubility of the neutral free base species.

-

Recommended: DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).

-

Limit: Keep final concentration < 1% (v/v) for cell-based assays, or < 5% for enzymatic assays.

-

Workflow: Dissolve powder in 100% DMSO

Dilute to 100x stock

Strategy C: Complexation (The "Gold Standard")

Use Cyclodextrins to encapsulate the lipophilic chlorophenyl tail while keeping the hydrophilic OH/Amine exposed.

-

Agent: Hydroxypropyl-

-cyclodextrin (HP -

Benefit: Prevents precipitation without altering pH or adding toxic organics [2].

-

Protocol: Prepare the buffer containing 10–20% (w/v) HP

CD before adding the compound.

Part 3: Visual Troubleshooting & Workflows

Diagram 1: Precipitation Decision Tree

Use this logic flow to determine the cause of your solubility failure.

Caption: Diagnostic logic flow for identifying the physicochemical cause of precipitation events.

Diagram 2: Kinetic Solubility Profiling Workflow

Follow this protocol to determine the "Safe Working Concentration" for your specific buffer.

Caption: Step-by-step kinetic solubility screening protocol using turbidity measurement (OD650).

Part 4: Validated Experimental Protocol

Objective: To prepare a stable 1 mM working solution in PBS for biological assays.

Materials:

-

Vehicle 1: 100% DMSO (anhydrous)

-

Vehicle 2: PBS (pH 7.4)

-

Optional: 20% HP

CD stock solution

Procedure:

-

Stock Preparation: Weigh the HCl salt and dissolve in 100% DMSO to achieve a 50 mM master stock.

-

Note: Do not use water for the master stock if storing long-term, as hydrolysis or microbial growth can occur.

-

-

Intermediate Dilution (Critical Step):

-

Dilute the 50 mM DMSO stock 1:10 into water (not buffer) to create a 5 mM intermediate.

-

Why: This prevents the "solvent shock" of dropping high-concentration DMSO directly into high-salt buffer.

-

-

Final Dilution:

-

Add the 5 mM intermediate to your PBS buffer to reach the final 1 mM concentration.

-

Observation: If cloudiness appears immediately, the 1 mM target is above the solubility limit.

-

-

Rescue (If Cloudy):

-

Repeat the process but use PBS containing 10% HP

CD as the final buffer. The cyclodextrin cavity will host the chlorophenyl group, preventing aggregation [3].

-

References

-

Common-ion effect. Wikipedia. (2025).[1][2][3][4] Explains the reduction of salt solubility in the presence of a common ion (Cl- in PBS).

-

Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric Events. (2024). Discusses strategies for solubilizing lipophilic drugs using excipients and lipid-based systems.[5][6]

-

Rationalizing Counterion Selection for the Development of Lipophilic Salts. Molecular Pharmaceutics. (2024). Provides mechanistic insight into how lipophilic salts interact with formulation vehicles and counter-ions.

Sources

- 1. 3-(4-Chlorophenyl)-5-(propan-2-yl)pyrrolidin-3-ol--hydrogen chloride (1/1) | C13H19Cl2NO | CID 3051547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Chlorophenyl)-5-methylpyrrolidin-3-ol--hydrogen chloride (1/1) | C11H15Cl2NO | CID 3051555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(4-Chlorophenyl)-5-propan-2-ylpyrrolidin-3-ol | C13H18ClNO | CID 3051548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. symmetric.events [symmetric.events]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

identifying degradation products of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride

Technical Support Center: Stability & Impurity Profiling of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Identification and Troubleshooting of Degradation Products for 3-(4-chlorophenyl)pyrrolidin-3-ol Hydrochloride

Introduction: The Stability Paradox of Tertiary Benzylic Alcohols

Welcome to the technical support hub. You are likely here because you are observing unexplained peaks in your chromatograms or mass spectra for 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride .

This molecule presents a classic "stability paradox" in organic development:

-

The Benzylic Alcohol: The C3 position is both benzylic and tertiary. While this provides potency, it creates a hyper-stable carbocation intermediate upon protonation, making the molecule exceptionally prone to acid-catalyzed dehydration .

-

The Secondary Amine: The unprotected pyrrolidine nitrogen is a nucleophilic "soft target" for oxidative radicals and electrophilic impurities (e.g., aldehydes in excipients).

This guide moves beyond generic advice. We will dissect the specific degradation pathways dictated by these two functional groups and provide actionable troubleshooting workflows.

Module 1: The Degradation Landscape

Before troubleshooting, you must know what you are looking for. Based on the structural electronics of 3-(4-chlorophenyl)pyrrolidin-3-ol, we categorize degradants into three tiers of probability.

Visualizing the Pathways

Figure 1: Primary degradation pathways based on functional group reactivity. Red indicates high probability (Acid/Heat), Yellow indicates medium probability (Oxidation), Green indicates specific stress (Light).

Degradant Reference Table

| Degradant ID | Chemical Name | Mass Shift (Δ) | Mechanism | Chromatographic Behavior (RP-HPLC) |

| Deg-A | 3-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole | -18 Da | Acid-catalyzed dehydration | Later Eluting. Loss of polar -OH group increases hydrophobicity significantly. |

| Deg-B | 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-oxide | +16 Da | N-Oxidation (Peroxide) | Earlier Eluting. The N-oxide is highly polar. |

| Deg-C | 4-(4-chlorophenyl)-4-hydroxypyrrolidin-2-one | +14 Da | Oxidation ( | Variable. Lactams are generally less basic than amines, altering retention vs pH. |

| Deg-D | 3-phenylpyrrolidin-3-ol | -34 Da | Photolytic Dechlorination | Earlier Eluting. Loss of lipophilic Chlorine atom reduces retention. |

Module 2: Troubleshooting Chromatographic Anomalies

Q: I see a "Ghost Peak" that disappears when I re-inject the sample. Is it a degradant? A: Likely not. This is often an equilibrium artifact .

-

The Cause: Your molecule is a hydrochloride salt. If your mobile phase pH is near the pKa of the pyrrolidine nitrogen (approx. 9-10), you may be seeing on-column dissociation of the free base and the salt species, or interaction with residual silanols.

-

The Fix: Ensure your mobile phase buffer is at least 2 pH units away from the pKa. For this molecule, a low pH (2.5 - 3.0) phosphate buffer is recommended to keep the nitrogen fully protonated and prevent peak splitting.

Q: My main peak area is decreasing, but I don't see new peaks. Where is the mass balance? A: Check for Degradant A (The Alkene) in the wash volume.

-

The Science: The dehydration product (Deg-A) loses the hydroxyl group and gains a double bond conjugated with the phenyl ring. This makes it significantly more hydrophobic.

-

The Fix: Extend your gradient. If your run stops at 50% ACN, the alkene might be eluting in the column wash or the next injection. Look for a peak with a distinct UV spectrum (red-shifted

due to conjugation).

Q: I see a peak at RRT 0.85 that grows over time in solution. Is it the N-oxide? A: It is likely the N-Formyl impurity if you are using Methanol or Acetonitrile.

-

The Cause: Secondary amines react with trace formaldehyde found in low-grade solvents to form N-formyl adducts (+28 Da).

-

The Test: Compare the mass spectrum. N-oxide is +16 Da; N-Formyl is +28 Da. Switch to "LC-MS grade" solvents immediately.

Module 3: Mass Spectrometry Interpretation Guide

When analyzing LC-MS data for 3-(4-chlorophenyl)pyrrolidin-3-ol, standard interpretation rules often fail due to the "benzylic effect."

Scenario 1: The "Fake" Degradant (In-Source Fragmentation)

-

Observation: You see a strong signal at m/z 216 (M-18) in the MS spectrum of the main peak.

-

Diagnosis: This is In-Source Dehydration , not a real impurity. The high temperature of the ESI source drives the elimination of water from the tertiary alcohol during ionization.

-

Verification Protocol:

-

Lower the Desolvation Temperature (e.g., from 350°C to 200°C).

-

Lower the Cone Voltage.

-

If the m/z 216 signal ratio decreases relative to the parent (m/z 234), it is an artifact. If the ratio is constant and the peak has a distinct retention time, it is a real degradant.

-

Scenario 2: The Chlorine Isotope Pattern

-

Observation: You are unsure if a small peak is related to the drug.

-

Rule: Always look for the 3:1 ratio at M and M+2.

-

Application: The chlorine atom provides a distinct isotopic signature (

vs-

If the impurity peak lacks the M+2 signal at ~33% intensity, it does not contain the chlorophenyl ring (e.g., it could be a reagent contaminant).

-

If the M+2 ratio is preserved, the core scaffold is intact.

-

Module 4: Forced Degradation Protocols

To validate your stability-indicating method (SIM), you must force the molecule to degrade. Do not use generic conditions; use these targeted protocols.

Protocol A: Acid Stress (Targeting Dehydration)

-

Rationale: Tertiary alcohols dehydrate rapidly in acid.

-

Method:

-

Dissolve API in 0.1 N HCl.

-

Heat to 60°C for 2-4 hours.

-

Stop Point: Neutralize with 0.1 N NaOH immediately before injection to prevent column damage.

-

Expectation: Conversion to Deg-A (Late eluter).

-

Protocol B: Oxidative Stress (Targeting N-Oxidation)

-

Rationale: The secondary amine is the oxidation site.

-

Method:

-

Dissolve API in 3%

at Room Temperature. -

Warning: Do not heat initially. Heating peroxides with amines can cause complex polymerization (tars).

-

Monitor at T=1h, T=6h.

-

Expectation: Formation of Deg-B (Early eluter, M+16).

-

Protocol C: Photolytic Stress (Targeting Dechlorination)

-

Rationale: Aryl chlorides are UV-labile.

-

Method:

-

Prepare a 1 mg/mL solution in quartz cuvettes.

-

Expose to 1.2 million lux hours (ICH Q1B standard).

-

Control: Wrap one vial in aluminum foil (Dark Control) to distinguish thermal vs. light effects.

-

Expectation: Formation of Deg-D (Des-chloro, M-34).

-

References

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] Geneva: ICH, 2003. Link

-

Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews 59.1 (2007): 59-96. Link

- Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition. Taylor & Francis, 2011.

-

PubChem. "Compound Summary: 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride."[2] National Library of Medicine. Link

Sources

optimizing pH conditions for 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride stability

Status: Operational Topic: pH Optimization & Stability Profiling Ticket ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist, Stability Group[1][2]

Executive Summary: The "Sweet Spot" Directive

For 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride, stability is dictated by two competing physicochemical forces: Acid-Catalyzed Dehydration and Free-Base Precipitation .[1][2]

-

The Trap: This molecule contains a tertiary benzylic alcohol .[2][3] Unlike standard alcohols, this functional group is exceptionally prone to elimination (dehydration) under acidic conditions because the resulting carbocation is resonance-stabilized by the chlorophenyl ring.[2][3]

-

The Recommendation: Maintain aqueous solutions in a pH window of 4.5 – 6.5 .[2][3]

Module 1: The Stability Profile (Mechanistic Insight)

To troubleshoot effectively, you must understand the degradation mechanism.[2][3] This is not simple hydrolysis; it is an elimination reaction driven by carbocation stability.[1][2][3]

The Mechanism of Failure (Acidic Conditions)

When the pH drops (excess protons), the tertiary hydroxyl group becomes protonated (

Key Takeaway: Standard HPLC mobile phases using 0.1% TFA (pH ~2) may degrade your sample during the analysis run.[2][3]

The Mechanism of Failure (Basic Conditions)

The pyrrolidine nitrogen has a pKa of approximately 9–10.[2][3] At pH values approaching or exceeding this pKa, the molecule loses its charge (deprotonation of the ammonium salt).[2][3]

-

Solubility: The neutral free base is significantly less soluble in water than the hydrochloride salt, leading to turbidity or precipitation.[3]

-

Reactivity: The free amine is more nucleophilic and susceptible to oxidative stress.[2][3]

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My HPLC peak area decreases over time in the autosampler."

Diagnosis: Acid-Catalyzed Dehydration.[1][2][3] Context: Are you using an acidic diluent (e.g., 0.1% Formic Acid or TFA)? Solution:

-

Change Diluent: Switch to a neutral diluent (e.g., Water:Acetonitrile 50:50 buffered to pH 6 with Ammonium Acetate).

-

Adjust Mobile Phase: If using TFA, switch to a Phosphate Buffer (pH 6.[1][2][3]5) or Ammonium Acetate (pH 5.[1][2][3]0) for the separation.[2][3][4] The column residence time is usually short enough to avoid degradation, but the autosampler residence time in acidic diluent is the killer.[3]

Issue 2: "The solution turns cloudy/milky upon pH adjustment."

Diagnosis: Free-Base Precipitation.[1][2][3] Context: You likely adjusted the pH above 8.0. Solution:

-

Back-Titrate: Immediately lower pH to < 7.0 using dilute HCl.

-

Cosolvents: If high pH is required for a specific reaction, add 10–20% DMSO or Methanol to solubilize the free base.[2][3]

Issue 3: "I see a new impurity peak eluting after the main peak."

Diagnosis: Formation of the Dehydrated Alkene (Styrene derivative).[2][3] Context: This impurity is more lipophilic (loss of -OH, formation of C=C) and will retain longer on Reverse Phase (C18) columns.[1][2][3] Solution: This confirms acid instability.[1][2][3] Quantify this impurity to determine the rate of degradation.

Module 3: Experimental Protocols

Protocol A: Determination of pH-Rate Profile

Objective: To empirically define the region of maximum stability (pH_min).

Reagents:

Workflow:

-

Preparation: Prepare 10 mL aliquots of buffer at pH 2.0, 4.0, 6.0, 8.0, and 10.0.

-

Spiking: Spike 100 µL of API Stock into each buffer aliquot (Final conc: ~10 µg/mL).

-

Incubation: Place vials in a thermostated water bath at 60°C (Accelerated condition).

-

Sampling: Withdraw aliquots at T=0, 4h, 8h, and 24h.

-

Quenching:

-

Analysis: Analyze via HPLC-UV (254 nm). Plot % Remaining vs. Time for each pH.[1][2][3]

Protocol B: HPLC Method Parameters (Stability Indicating)

Use this method to separate the parent from the dehydration impurity.

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.[1]5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 60% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV 220 nm (Amine/Phenyl) and 254 nm (Aromatic) |

| Temp | 30°C |

Module 4: Visualization & Logic Mapping[1]

Diagram 1: Degradation Mechanism (Acid-Catalyzed)

This diagram illustrates the causality of the instability.[1][2] The "Danger Zone" is the formation of the resonance-stabilized carbocation.[1][2][3]

Caption: The acid-catalyzed dehydration pathway.[1][2] The stability of the benzylic carbocation drives the reaction forward, making low pH conditions destructive.[3]

Diagram 2: Stability Workflow Logic